molecular formula C14H9F2NO3 B11945110 2',4'-Difluorophthalanilic acid

2',4'-Difluorophthalanilic acid

Cat. No.: B11945110
M. Wt: 277.22 g/mol
InChI Key: MKUBCZLQLAVFKZ-UHFFFAOYSA-N
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Description

2’,4’-Difluorophthalanilic acid is an organic compound with the chemical formula C14H9F2NO3 It is a derivative of phthalanilic acid, where two fluorine atoms are substituted at the 2’ and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluorophthalanilic acid typically involves the fluorination of phthalanilic acid derivatives. One common method includes the reaction of 2,4-difluoronitrobenzene with diethyl malonate, followed by hydrolysis, acidification, and decarboxylation to yield the desired product . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2’,4’-Difluorophthalanilic acid may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using readily available raw materials and scalable reaction conditions. The use of continuous flow reactors and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluorophthalanilic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2’,4’-Difluorophthalanilic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4’-Difluorophthalanilic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Difluoromaleanilic acid: Another fluorinated derivative with similar properties but different reactivity.

    3’-Chloro-4’-Fluorophthalanilic acid: A compound with a chlorine atom instead of one of the fluorine atoms, leading to different chemical behavior.

Uniqueness

2’,4’-Difluorophthalanilic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H9F2NO3

Molecular Weight

277.22 g/mol

IUPAC Name

2-[(2,4-difluorophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H9F2NO3/c15-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,17,18)(H,19,20)

InChI Key

MKUBCZLQLAVFKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

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